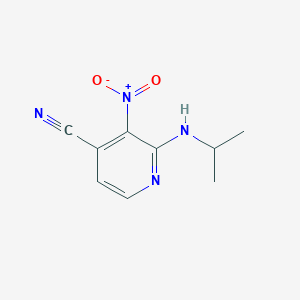

3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile

Description

Properties

IUPAC Name |

3-nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-6(2)12-9-8(13(14)15)7(5-10)3-4-11-9/h3-4,6H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSBVBYWZTUPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=CC(=C1[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1549459-53-1 | |

| Record name | 3-nitro-2-[(propan-2-yl)amino]pyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-(propan-2-ylamino)pyridine followed by the introduction of a nitrile group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The nitration step is usually carried out at low temperatures to control the reaction rate and prevent decomposition of the starting material.

Industrial Production Methods

In an industrial setting, the production of 3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.

Oxidation: The isopropylamino group can be oxidized to form corresponding oxides or hydroxylamines under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Sodium hydroxide, water or alcohol as solvent.

Oxidation: Potassium permanganate, acetone as solvent.

Major Products

Reduction: 3-Amino-2-(propan-2-ylamino)pyridine-4-carbonitrile.

Substitution: 3-Nitro-2-(propan-2-ylamino)pyridine-4-carboxamide.

Oxidation: 3-Nitro-2-(propan-2-ylamino)pyridine-4-hydroxylamine.

Scientific Research Applications

3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the nitrile group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Core Structure: The target compound shares a pyridine-carbonitrile core with 4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile , but differs in substituent placement. The nitro group on the pyridine ring (vs. phenoxy group in the patent compound) may alter electronic effects and binding interactions.

- Functional Groups: The propan-2-ylamino group is shared with Atenolol, a β1-blocker .

- Synthesis : Both the target compound and 3-nitro-2-(m-tolyl) isoindoline-1,3-dione involve nitro-containing precursors and amine nucleophiles, suggesting shared synthetic strategies (e.g., condensation or substitution reactions).

Reactivity and Electronic Effects

- Nitro and Carbonitrile Groups: These electron-withdrawing groups likely increase the pyridine ring’s electrophilicity, facilitating reactions at the 2-position propan-2-ylamino site. This contrasts with isoindoline-dione derivatives , where the electron-deficient anhydride core drives reactivity.

- Propan-2-ylamino Group: The secondary amine may participate in hydrogen bonding or serve as a site for further derivatization (e.g., acylation), similar to its role in Atenolol’s receptor interactions .

Biological Activity

3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile is a compound with significant biological activity, primarily due to its unique structural features that facilitate interactions with various biological targets. This article delves into its synthesis, biological activities, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a nitro group, an isopropylamino group, and a carbonitrile group. The synthesis typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 2-(propan-2-ylamino)pyridine followed by introducing the nitrile group using strong acids and nitrating agents under controlled conditions to prevent decomposition.

The biological activity of 3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, while the nitrile group can form covalent bonds with nucleophilic sites in proteins or DNA .

Anticancer Activity

Recent studies have shown that compounds similar to 3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile exhibit potent anticancer properties. For instance, derivatives of nitro compounds have been identified as inhibitors of Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. These compounds demonstrated IC50 values as low as 10 nM in various cancer cell lines .

Antimicrobial Activity

The compound has also displayed antimicrobial properties. In vitro studies indicate significant activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values suggesting efficacy comparable to established antibiotics .

Case Studies

- Antitumor Activity : In a study involving xenograft models, compounds related to 3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile were shown to induce tumor regression effectively but required further optimization for durable effects .

- Antimicrobial Evaluation : A series of derivatives were tested for their antimicrobial efficacy, revealing that some exhibited MIC values as low as 0.22 μg/mL against resistant strains, showcasing their potential as new therapeutic agents .

Comparative Analysis

To understand the uniqueness of 3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 2-(Propan-2-ylamino)pyridine-4-carbonitrile | Lacks nitro group | Reduced reactivity | Less potent |

| 3-Nitro-2-(methylamino)pyridine-4-carbonitrile | Methylamino instead of isopropylamino | Varies in potency | Different sterics |

| 3-Nitro-2-(propan-2-ylamino)pyridine-5-carbonitrile | Nitrile at different position | Altered interactions | Distinct reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.